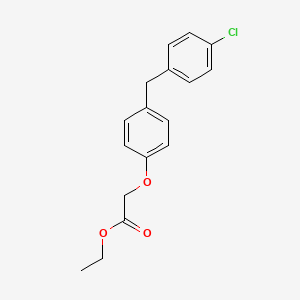
2,6-Dibromo-2,6-dimethylcyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-2,6-dimethylcyclohexanone is an organic compound with the molecular formula C8H12Br2O It is a derivative of cyclohexanone, where two bromine atoms and two methyl groups are substituted at the 2 and 6 positions of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-2,6-dimethylcyclohexanone typically involves the bromination of 2,6-dimethylcyclohexanone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride at a low temperature to prevent over-bromination and ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
2,6-Dibromo-2,6-dimethylcyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted cyclohexanone derivatives.
Reduction Reactions: The compound can be reduced to 2,6-dimethylcyclohexanone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or alcohols.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Substituted cyclohexanone derivatives.
Reduction: 2,6-Dimethylcyclohexanone.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
2,6-Dibromo-2,6-dimethylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dibromo-2,6-dimethylcyclohexanone involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile reagent in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which can stabilize reaction intermediates and facilitate various chemical transformations.
相似化合物的比较
Similar Compounds
2,6-Dimethylcyclohexanone: Lacks the bromine atoms, making it less reactive in electrophilic substitution reactions.
2,6-Dichloro-2,6-dimethylcyclohexanone: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and chemical properties.
2,6-Diiodo-2,6-dimethylcyclohexanone: Contains iodine atoms, which can result in different reaction pathways due to the larger atomic size and different electronegativity of iodine.
Uniqueness
2,6-Dibromo-2,6-dimethylcyclohexanone is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its chloro, iodo, and non-halogenated analogs. The bromine atoms enhance the compound’s electrophilicity, making it a valuable reagent in organic synthesis and various chemical applications.
属性
CAS 编号 |
56829-67-5 |
|---|---|
分子式 |
C8H12Br2O |
分子量 |
283.99 g/mol |
IUPAC 名称 |
2,6-dibromo-2,6-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Br2O/c1-7(9)4-3-5-8(2,10)6(7)11/h3-5H2,1-2H3 |
InChI 键 |
IBRJQONSKWMWMH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1=O)(C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


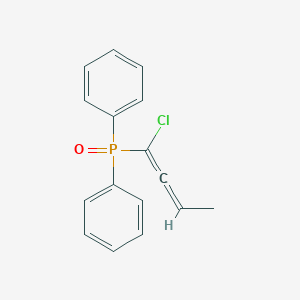
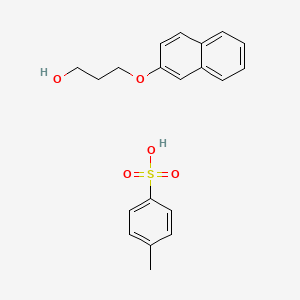
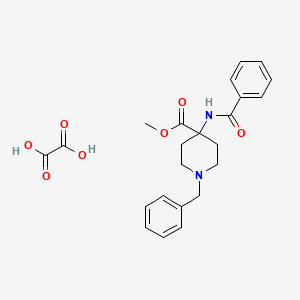
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
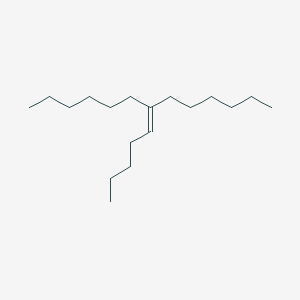
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)

![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
methanone](/img/structure/B14622427.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
